5-Bromo-2,4-bis(methylthio)pyrimidine: A Technical Guide for Chemical Researchers
5-Bromo-2,4-bis(methylthio)pyrimidine: A Technical Guide for Chemical Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2,4-bis(methylthio)pyrimidine. While publicly available quantitative data for this specific compound is limited, this document compiles the existing information and offers expert-derived postulations based on related chemical structures.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 60186-81-4 | Chemical Abstracts Service |
| Molecular Formula | C₆H₇BrN₂S₂ | N/A |
| Molecular Weight | 251.17 g/mol | N/A |
| Appearance | White to off-white solid (Postulated) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF (Postulated) | N/A |
Synthesis and Reactivity
The primary synthetic route to 5-Bromo-2,4-bis(methylthio)pyrimidine involves the nucleophilic substitution of a dihalogenated pyrimidine precursor.
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine, based on established methods for similar compounds. Researchers should optimize these conditions for their specific laboratory settings.
Materials:
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5-Bromo-2,4-dichloropyrimidine
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Sodium thiomethoxide
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of 5-Bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous DMF, add sodium thiomethoxide (2.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by pouring the mixture into ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 5-Bromo-2,4-bis(methylthio)pyrimidine.
Reactivity and Potential Applications
The chemical structure of 5-Bromo-2,4-bis(methylthio)pyrimidine suggests several avenues for further chemical modification and potential applications, particularly in drug discovery and agrochemicals.
Logical Relationship of Functional Groups to Applications
Figure 2: Functional group contributions to potential applications.
The pyrimidine core is a common scaffold in many biologically active compounds. The bromine atom at the 5-position is a versatile handle for introducing further complexity through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening. The methylthio groups can be oxidized to the corresponding sulfoxides or sulfones, which can modulate the compound's electronic properties and biological activity. These features make 5-Bromo-2,4-bis(methylthio)pyrimidine a potentially valuable building block for the development of novel pharmaceuticals and agrochemicals, such as herbicides and fungicides.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 5-Bromo-2,4-bis(methylthio)pyrimidine has been identified in the public domain. Researchers who synthesize this compound are encouraged to perform full characterization and publish their findings to contribute to the collective chemical knowledge.
Conclusion
5-Bromo-2,4-bis(methylthio)pyrimidine is a chemical entity with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data on its physical and spectroscopic properties are currently lacking, its synthesis is feasible through established chemical transformations. This guide provides a foundational understanding of this compound and a framework for its further investigation and utilization in research and development.
